Sodium erucate is a premium C22:1 monounsaturated anionic surfactant, representing the sodium salt of erucic acid. Unlike standard C16 or C18 fatty acid salts, its extended 22-carbon hydrophobic tail imparts exceptional self-assembly characteristics, particularly the ability to form highly entangled, robust wormlike micelles (WLMs) in aqueous solutions. In industrial procurement, sodium erucate is primarily sourced as a high-performance viscoelastic surfactant (VES), a temperature-resistant drag-reducing agent (DRA), and a specialized collector in mineral flotation. Its unique molecular geometry—combining a massive hydrophobic volume with a cis-double bond that suppresses the Krafft temperature compared to saturated analogs—makes it an irreplaceable precursor for formulating smart, stimuli-responsive fluids and high-temperature rheology modifiers [1].
Substituting sodium erucate with the more common and less expensive sodium oleate (C18:1) fundamentally compromises high-temperature fluid performance. The micellar entanglement network of sodium oleate rapidly dissociates at elevated temperatures, leading to a catastrophic loss of zero-shear viscosity in downhole or high-shear environments. In contrast, the additional four carbons in sodium erucate exponentially increase the hydrophobic interaction energy, allowing the micellar network to survive up to 90 °C. Furthermore, attempting to use saturated C22 analogs (like sodium behenate) fails due to their excessively high Krafft points, which render them insoluble and incapable of forming functional micelles at standard operational temperatures. Consequently, for applications requiring robust viscoelasticity under thermal stress, the specific C22:1 architecture of sodium erucate cannot be substituted [1].
The ultra-long hydrophobic tail of sodium erucate allows it to maintain structural integrity in high-temperature environments where shorter-chain analogs fail. When formulated with hydrotropes (such as benzyl trimethyl ammonium bromide), sodium erucate forms robust wormlike micelles that resist thermal degradation. Quantitative rheological profiling demonstrates that the zero-shear viscosity (η0) of the sodium erucate system remains above 10^3 mPa·s even at 90 °C. In direct contrast, C18 analogs like sodium oleate experience complete micellar dissociation and drop to near-water viscosity profiles under identical thermal conditions [1].
| Evidence Dimension | Zero-shear viscosity (η0) at 90 °C |
| Target Compound Data | > 1,000 mPa·s |
| Comparator Or Baseline | Sodium oleate (C18:1) (< 10 mPa·s, near-water viscosity due to micelle breakdown) |
| Quantified Difference | > 100-fold higher viscosity retention at 90 °C |
| Conditions | Aqueous solution with tetraalkylammonium hydrotrope at 90 °C |
Procurement for deep-well hydraulic fracturing and high-temperature drag reduction strictly requires surfactants that do not thin out under geothermal heating.
Sodium erucate offers unique procurement value for 'smart' fluid formulations, specifically through its ability to undergo reversible sphere-to-worm micellar transitions. When combined with triethylamine (TEA), bubbling CO2 lowers the pH from 12.3 to 10.0, protonating the TEA and screening the anionic headgroups of sodium erucate. This triggers a massive viscosity buildup. Upon CO2 removal, the system deprotonates and reverts to a low-viscosity state. This cycle can be repeated multiple times without degradation, a feature not achievable with standard polymeric thickeners which require irreversible chemical breakers [1].
| Evidence Dimension | Viscosity switching mechanism |
| Target Compound Data | Reversible sphere-to-worm transition via CO2/pH cycling (pH 12.3 to 10.0) |
| Comparator Or Baseline | Conventional polymeric fracturing fluids (require irreversible oxidative or enzymatic breakers) |
| Quantified Difference | 100% reversibility of the viscoelastic state without chemical degradation |
| Conditions | Sodium erucate/TEA mixture (3:10 molar ratio) under CO2 bubbling |
Eliminates the need to procure and inject secondary chemical breakers in oilfield stimulation, significantly reducing operational costs and formation damage.
The extended chain length of sodium erucate significantly lowers the critical overlap concentration (C*) required to form an entangled micellar network compared to shorter-chain surfactants. In the presence of salts like KCl, the massive hydrophobic volume of the C22 tail drives micellar growth at much lower mass fractions. This means that industrial formulations require substantially less active ingredient to achieve the target viscoelasticity or drag reduction compared to using sodium oleate [1].
| Evidence Dimension | Critical overlap concentration (C*) and mass efficiency |
| Target Compound Data | Highly efficient micellar entanglement at low mass fractions due to C22 chain |
| Comparator Or Baseline | Sodium oleate (C18:1) (requires higher mass loading) |
| Quantified Difference | Significantly lower C* required to achieve equivalent viscoelastic moduli |
| Conditions | Aqueous saline solutions (e.g., KCl) under shear |
Lowers the total volume of chemical required per operation, directly reducing procurement and logistical costs for large-scale fluid transport systems.
In mineral processing and fine particle flotation, sodium erucate demonstrates superior interaction with cationic polymers (such as cationic starch) used for entrainment reduction. Due to its 28 Å extended chain length, sodium erucate forms highly ordered, gel-like lamellar mesophases with a lattice constant of 54.0 Å when interacting with cationic starch. Shorter-chain surfactants lack the hydrophobic reach to form these robust inter-lamellar structures, resulting in weaker flocculation [1].
| Evidence Dimension | Polymer-surfactant complex structure |
| Target Compound Data | Forms stable lamellar mesophase (54.0 Å lattice constant) |
| Comparator Or Baseline | C10-C12 sodium salts (form weak, non-lamellar transient complexes) |
| Quantified Difference | Formation of a distinct 54.0 Å gel-like lamellar structure |
| Conditions | Binary surfactant/cationic starch aqueous mixtures |
Justifies the procurement of sodium erucate as a specialized collector to minimize gangue entrainment and improve yield in high-value mineral flotation.
Sodium erucate is the optimal VES choice for high-temperature well stimulation, where its ability to maintain >10^3 mPa·s viscosity at 90 °C and its CO2-switchable gel-breaking capabilities eliminate the need for formation-damaging polymer residues [1].
Procured as a highly efficient drag-reducing agent (DRA) because its low critical overlap concentration reduces pumping energy requirements in closed-loop thermal transport systems without degrading under continuous high shear [1].
Utilized as an advanced anionic collector in complex ore separation, where its robust lamellar complexation with cationic depressants significantly reduces clay and gangue entrainment compared to standard oleate collectors [1].
Selected by R&D teams formulating smart hydrogels and reversible viscosity modifiers, leveraging its unique pH/CO2 responsiveness when paired with tertiary amines to create switchable rheological profiles [1].